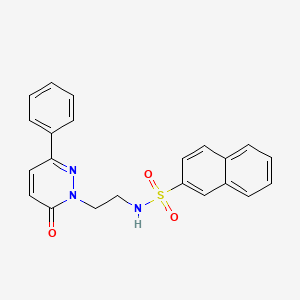

![molecular formula C15H14N2S B2847272 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 25752-17-4](/img/structure/B2847272.png)

2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

描述

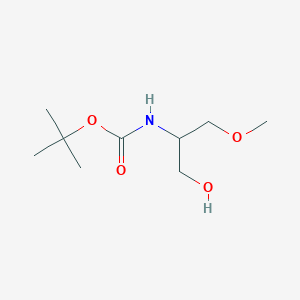

The compound “2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is a type of imidazothiazole . It has a molecular formula of C15H14N2S . The central imidazo[2,1-b][1,3]benzothiazole unit is planar . The fused tetrahydrohexane ring adopts a half-chair conformation .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 3-amino-6-chloropyridazine and 2-bromoacetophenone . The synthesized compounds were characterized and evaluated for their anticancer activities .Molecular Structure Analysis

The molecular structure of this compound is characterized by two independent molecules in the asymmetric unit . The phenyl substituent is twisted by 16.96 (13) and 22.89 (12)° relative to the central imidazo[2,1-b][1,3]benzothiazole unit in the two molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction . The -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties was studied to increase its yield .Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H14N2S . The central imidazo[2,1-b][1,3]benzothiazole unit is作用机制

Target of Action

The primary targets of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole are certain kinases linked to MCF-7 and SK-MEL-28 cancer cell lines . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thereby regulating their function and the biochemical pathways they are involved in.

Mode of Action

The compound interacts with its kinase targets, leading to changes in the phosphorylation state of the target proteins

Biochemical Pathways

The affected biochemical pathways are those regulated by the target kinases. Changes in the phosphorylation state of the target proteins can lead to alterations in these pathways, potentially disrupting the normal functioning of the cell and leading to cell death

Result of Action

The compound has shown promising anticancer activities. In particular, it has exhibited excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher effectiveness.

Action Environment

The action, efficacy, and stability of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole can be influenced by various environmental factors. For instance, the presence of electron-donating groups at certain positions of the phenyl moiety can increase the compound’s anticancer activity . Additionally, the racemization of the compound can be carried out at a temperature between about 20 and 120°C , suggesting that temperature can influence the compound’s stability and action.

属性

IUPAC Name |

2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-3,6-7,10H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJUSKUKEOQRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973658 | |

| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

CAS RN |

5808-67-3 | |

| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

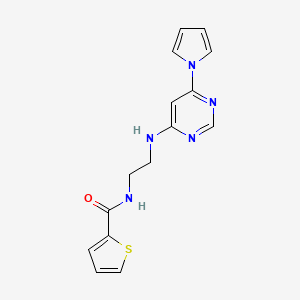

![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)

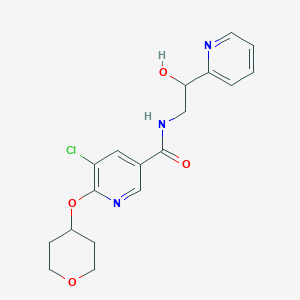

![1-(4-Methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2847195.png)

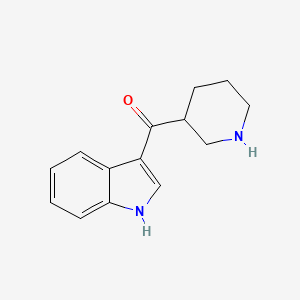

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)

![N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2847197.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2847202.png)

![8-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2847205.png)